molecular formula C13H16O B11905794 1-(1,1-dimethyl-2,3-dihydro-1H-inden-5-yl)ethanone CAS No. 102296-44-6

1-(1,1-dimethyl-2,3-dihydro-1H-inden-5-yl)ethanone

Cat. No.: B11905794
CAS No.: 102296-44-6
M. Wt: 188.26 g/mol
InChI Key: HVENCELDSVORNF-UHFFFAOYSA-N
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Description

1-(1,1-dimethyl-2,3-dihydro-1H-inden-5-yl)ethanone is an organic compound with the molecular formula C11H12O. It is a derivative of indan, a bicyclic hydrocarbon, and features a ketone functional group. This compound is known for its unique structure, which includes a dimethyl substitution on the indan ring, making it an interesting subject for chemical research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1,1-dimethyl-2,3-dihydro-1H-inden-5-yl)ethanone can be synthesized through various methods. One common approach involves the Friedel-Crafts acylation of 1,1-dimethylindan with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and enhancing the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 1-(1,1-dimethyl-2,3-dihydro-1H-inden-5-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(1,1-dimethyl-2,3-dihydro-1H-inden-5-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1,1-dimethyl-2,3-dihydro-1H-inden-5-yl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ketone group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

    1-(2,3-dihydro-1H-inden-5-yl)ethanone: Lacks the dimethyl substitution, resulting in different chemical properties and reactivity.

    1-(2,3-dihydro-1,1-dimethyl-1H-inden-5-yl)ethanone: Similar structure but with variations in the substitution pattern, affecting its chemical behavior.

    1-(6-tert-butyl-1,1-dimethyl-2,3-dihydro-1H-inden-4-yl)ethanone: Contains a tert-butyl group, leading to distinct steric and electronic effects.

Uniqueness: 1-(1,1-dimethyl-2,3-dihydro-1H-inden-5-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted research and industrial applications .

Properties

CAS No.

102296-44-6

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

1-(1,1-dimethyl-2,3-dihydroinden-5-yl)ethanone

InChI

InChI=1S/C13H16O/c1-9(14)10-4-5-12-11(8-10)6-7-13(12,2)3/h4-5,8H,6-7H2,1-3H3

InChI Key

HVENCELDSVORNF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C(CC2)(C)C

Origin of Product

United States

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